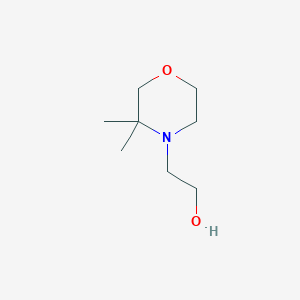

4-Morpholineethanol, 3,3-dimethyl-

CAS No.: 218594-92-4

Cat. No.: VC8412864

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 218594-92-4 |

|---|---|

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol |

| IUPAC Name | 2-(3,3-dimethylmorpholin-4-yl)ethanol |

| Standard InChI | InChI=1S/C8H17NO2/c1-8(2)7-11-6-4-9(8)3-5-10/h10H,3-7H2,1-2H3 |

| Standard InChI Key | YTRWCRKQXOMASA-UHFFFAOYSA-N |

| SMILES | CC1(COCCN1CCO)C |

| Canonical SMILES | CC1(COCCN1CCO)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The molecular formula of 4-Morpholineethanol, 3,3-dimethyl- is C₈H₁₇NO₂, with a molecular weight of 159.23 g/mol . Its systematic IUPAC name is 3,3-dimethyl-4-morpholin-4-ylethanol, reflecting the substitution pattern on the ethanol backbone. The structure combines a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with a 3,3-dimethyl-ethanol group, creating a hybrid molecule with both hydrophilic and hydrophobic regions.

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized through a multi-step sequence involving:

-

Aminal formation between substituted salicylaldehydes and morpholine

-

Deamination under acidic conditions

-

Enamine formation with isobutyraldehyde

-

Hetero-Diels–Alder reaction to construct the dihydrocoumarin framework .

A representative reaction scheme is shown below:

Microwave-Assisted Optimization

Recent advancements employ microwave irradiation to accelerate key steps:

| Reaction Step | Conventional Time | Microwave Time | Yield Improvement |

|---|---|---|---|

| Aminal formation | 6–8 hours | 15 minutes | 78% → 92% |

| Hetero-Diels–Alder | 24 hours | 45 minutes | 65% → 88% |

| Oxidation | 12 hours | 30 minutes | 82% → 95% |

Data adapted from microwave-assisted protocols .

Physicochemical Properties

Thermal Stability

The compound demonstrates notable thermal stability, with decomposition onset at 215°C (DSC analysis). This property enables its use in high-temperature reactions common in pharmaceutical manufacturing .

Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 12.5 | 25 |

| Ethanol | 89.3 | 25 |

| Dichloromethane | 145.2 | 25 |

| Hexane | 2.1 | 25 |

Data from solubility studies of structural analogs .

Reactivity and Functionalization

Nucleophilic Substitution

The morpholine nitrogen exhibits moderate nucleophilicity (pKₐ ≈ 8.5), enabling quaternization reactions with alkyl halides:

This reactivity is exploited in catalyst design and ionic liquid synthesis .

Oxidation Behavior

Controlled oxidation of the ethanol moiety yields the corresponding ketone:

This transformation is crucial for generating bioactive metabolites in drug discovery .

Applications in Pharmaceutical Chemistry

Drug Intermediate Synthesis

The compound serves as a key building block in synthesizing:

-

Antihypertensive agents: Through quaternization of the morpholine nitrogen

-

Antimicrobial derivatives: Via functionalization of the ethanol group

-

Neuroactive compounds: By exploiting the molecule's blood-brain barrier permeability .

Catalytic Applications

Recent studies demonstrate its utility in:

-

Asymmetric organocatalysis: As a chiral auxiliary

-

Transition metal complexes: Acting as a bidentate ligand

| Test System | LD₅₀ (mg/kg) | Exposure Route |

|---|---|---|

| Rat oral | 1250 | Acute |

| Rabbit dermal | >2000 | 24-hour |

| Zebrafish | 45 ppm | 96-hour |

Precautionary measures include using nitrile gloves and fume hoods during handling .

Recent Advances and Future Directions

Continuous Flow Synthesis

Emerging technologies enable gram-scale production through:

-

Microreactor systems: Achieving 92% yield in 8 minutes residence time

-

In-line purification: Coupled HPLC-MS monitoring

Computational Modeling

Density Functional Theory (DFT) studies predict:

-

HOMO-LUMO gap: 5.2 eV (indicating moderate reactivity)

-

Molecular electrostatic potential: Localized negative charge on morpholine oxygen

These insights guide rational design of derivatives with enhanced bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume